Ortho-Fluorine Substituent on Sulfonamide Headgroup Is Required for Potent B-Raf(V600E) Biochemical Inhibition
SAR analysis from the arylsulfonamide-thiazole B-Raf(V600E) inhibitor program demonstrates that the presence of a fluorine atom ortho to the sulfonamide nitrogen is a critical determinant of enzymatic potency. In direct head-to-head comparisons within the same scaffold series, the corresponding des-fluoro analog (bearing an unsubstituted phenyl sulfonamide) exhibited >10-fold loss in B-Raf(V600E) IC₅₀ relative to the ortho-fluoro congener [1]. The target compound retains this essential ortho-fluorine on the 4-fluorobenzenesulfonamide group, structurally distinguishing it from non-fluorinated or para-fluorinated sulfonamide analogs that fail to achieve comparable hinge-region interactions.
| Evidence Dimension | B-Raf(V600E) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Compound bears ortho-fluorine on sulfonamide phenyl ring; specific IC₅₀ data for this CAS not publicly reported but structural feature directly linked to potency by primary SAR study |
| Comparator Or Baseline | Corresponding des-fluoro sulfonamide analog within the same thiazole series: >10-fold higher IC₅₀ (weaker potency) |
| Quantified Difference | ≥10-fold potency advantage for ortho-fluoro-containing compounds versus non-fluorinated matched pairs |
| Conditions | B-Raf(V600E) biochemical kinase assay; series SAR reported in Bioorg Med Chem Lett 2011 |
Why This Matters
This quantifies the functional consequence of the ortho-fluorine structural feature present in the target compound, directly justifying its selection over non-fluorinated analogs that suffer a ≥10-fold potency penalty.
- [1] Stellwagen JC, Adjabeng GM, Arnone MR, et al. Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. Bioorg Med Chem Lett. 2011;21(15):4436-4440. doi:10.1016/j.bmcl.2011.06.021 View Source
